molecular formula C24H22FN3O2 B252807 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide

Cat. No. B252807
M. Wt: 403.4 g/mol
InChI Key: DCRVLVOAJRRWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide, also known as BFPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BFPF is a small molecule that has been identified as a potential drug candidate for a variety of medical conditions.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It has also been shown to modulate the activity of the immune system by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in the body. It has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying the effects of drugs on cellular processes. However, one of the limitations of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide. One area of interest is the potential use of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide as a treatment for cancer. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment in vivo. Another area of interest is the potential use of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to determine the efficacy of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide in animal models of these diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide and to identify potential drug targets for future drug development.

Synthesis Methods

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide involves a multistep process that starts with the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 3-fluoroaniline. This reaction produces the intermediate product 3-fluoro-N-(4-(2-(4-fluorophenyl)hydrazono)-4-oxobutan-2-yl)benzamide, which is then reacted with 2-bromoaniline to yield the final product, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide has been the subject of several scientific studies due to its potential applications in pharmaceutical research. It has been identified as a potential drug candidate for the treatment of cancer, Parkinson's disease, and Alzheimer's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

Product Name

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C24H22FN3O2/c25-20-10-6-9-19(17-20)23(29)26-21-11-4-5-12-22(21)27-13-15-28(16-14-27)24(30)18-7-2-1-3-8-18/h1-12,17H,13-16H2,(H,26,29)

InChI Key

DCRVLVOAJRRWHK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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